molecular formula C9H7N3O2 B13778602 4-(2H-1,2,3-triazol-2-yl)Benzoic acid

4-(2H-1,2,3-triazol-2-yl)Benzoic acid

Cat. No.: B13778602
M. Wt: 189.17 g/mol
InChI Key: KRRWMVZQMVHANB-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-triazol-2-yl)Benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1,2,3-triazole ring

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-triazol-2-yl)Benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry

In chemistry, 4-(2H-1,2,3-triazol-2-yl)Benzoic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo “click” reactions makes it a valuable tool for constructing diverse molecular architectures .

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and as a ligand for metal complexes used in bioimaging .

Medicine

Medicinally, this compound derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. These derivatives can interact with various biological targets, making them potential candidates for drug development .

Industry

In industry, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)Benzoic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The triazole ring can also coordinate with metal ions, forming stable complexes that can be used in catalysis or bioimaging .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)Benzoic acid: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

    4-(1H-1,2,3-triazol-1-yl)Benzamide: This compound has an amide group instead of a carboxylic acid group.

Uniqueness

The uniqueness of 4-(2H-1,2,3-triazol-2-yl)Benzoic acid lies in its structural versatility and reactivity. The presence of both the triazole ring and the benzoic acid moiety allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,(H,13,14)

InChI Key

KRRWMVZQMVHANB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2N=CC=N2

Origin of Product

United States

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